[3,4-Diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
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Overview
Description
Synthesis Analysis
While direct synthesis specific to this compound is not readily available, general methodologies for synthesizing similar compounds involve multistep organic reactions, including acetylation, azidation, and condensation reactions. For instance, a series of novel compounds incorporating the isoindolinone moiety have been synthesized via cyclocondensation, demonstrating the complex synthetic routes possible for such structures (Nikalje, Hirani, & Nawle, 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied through crystallography and spectroscopy. For example, the structure of a related compound was elucidated, showing a twist conformation and providing insights into the spatial arrangement of functional groups which significantly influence the compound's reactivity and properties (Shalaby, Fronczek, Voll, & Younathan, 1995).
Chemical Reactions and Properties
Chemical reactions involving such compounds typically exploit the reactivity of functional groups like acetyloxy and azido. These groups can undergo various reactions, including nucleophilic substitution and cycloaddition, which are foundational in constructing more complex molecules. A study demonstrated the synthesis and characterization of compounds through reactions starting from indan-2-ol, showcasing the diversity of chemical transformations applicable to this class of compounds (Kelebekli, Anıl, Goksu, & Şahin, 2018).
Physical Properties Analysis
The physical properties of compounds like "[3,4-Diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate" can be deduced from their structural characteristics. Features such as solubility, melting point, and optical activity are influenced by the molecular framework and the presence of specific functional groups. Research on similar compounds provides valuable data on these aspects, aiding in the prediction and understanding of their behavior in different environments (Tang et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are closely tied to the molecular structure. The presence of electron-withdrawing or electron-donating groups, steric hindrance, and intramolecular interactions play a crucial role in determining how these compounds participate in chemical reactions. Studies on related molecules have shown a variety of chemical behaviors, such as catalytic activity and selective reactivity, highlighting the complex nature of these compounds (Mukovoz et al., 2017).
properties
IUPAC Name |
[3,4-diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O9/c1-9(25)30-8-14-16(31-10(2)26)17(32-11(3)27)15(18(33-14)22-23-21)24-19(28)12-6-4-5-7-13(12)20(24)29/h4-7,14-18H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSZDYIUFXNQKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4-Diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
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